molecular formula C6H12O2 B024598 (R)-5-Oxohexane-3-ol CAS No. 106353-47-3

(R)-5-Oxohexane-3-ol

Cat. No. B024598
M. Wt: 116.16 g/mol
InChI Key: ODWYTDVNWFBCLV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Oxohexane-3-ol, also known as 3-acetyl-2,4-pentanedione or acetylacetone, is a beta-diketone that has been widely used in organic synthesis. It is a colorless liquid with a sweet odor and is soluble in water, ethanol, and ether. The compound is known for its ability to form complexes with metal ions, making it a useful ligand in coordination chemistry. In

Mechanism Of Action

The mechanism of action of (R)-5-Oxohexane-3-ol is largely dependent on its ability to form complexes with metal ions. These complexes can act as catalysts in a variety of reactions, including oxidation, reduction, and cross-coupling. Additionally, (R)-5-Oxohexane-3-ol can act as a chelating agent, binding to metal ions and influencing their reactivity. The mechanism of action of (R)-5-Oxohexane-3-ol is complex and dependent on the specific reaction and metal ion involved.

Biochemical And Physiological Effects

While (R)-5-Oxohexane-3-ol is not typically used in biochemical or physiological studies, it has been studied for its potential as a chelating agent in the treatment of heavy metal poisoning. The compound has been shown to bind to metal ions such as lead and mercury, reducing their toxicity and facilitating their excretion from the body. Additionally, (R)-5-Oxohexane-3-ol has been studied for its potential as an antioxidant, protecting against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-5-Oxohexane-3-ol in lab experiments include its versatility as a building block in organic synthesis, its ability to form complexes with metal ions, and its potential as a chelating agent and antioxidant. However, the compound has limitations in terms of its stability and reactivity. It can be sensitive to air, light, and moisture, and may require specialized handling and storage. Additionally, the reactivity of (R)-5-Oxohexane-3-ol can be dependent on the specific metal ion and reaction conditions, requiring careful optimization and control.

Future Directions

For the study of (R)-5-Oxohexane-3-ol include its continued use as a building block in organic synthesis, as well as its potential as a chelating agent and antioxidant in biomedical applications. The compound may also be studied for its potential as a catalyst in sustainable chemistry and renewable energy applications. Additionally, the development of new synthesis methods and modifications to the compound's structure may lead to improved stability, reactivity, and selectivity in a variety of reactions.

Synthesis Methods

The synthesis of (R)-5-Oxohexane-3-ol can be achieved through a variety of methods, including the acetoacetic ester synthesis, the Claisen condensation, and the aldol condensation. The acetoacetic ester synthesis involves the reaction of ethyl acetoacetate with a base, followed by acid hydrolysis. The Claisen condensation involves the reaction of ethyl acetoacetate with an alkyl halide, followed by hydrolysis. The aldol condensation involves the reaction of acetaldehyde with acetone, followed by dehydration. These methods have been extensively studied and optimized for the efficient production of (R)-5-Oxohexane-3-ol.

Scientific Research Applications

(R)-5-Oxohexane-3-ol has been widely used in scientific research as a versatile building block in organic synthesis. It is commonly used as a ligand in coordination chemistry, forming complexes with metal ions such as copper, nickel, and iron. These complexes have been studied for their catalytic properties in a variety of reactions, including cross-coupling reactions, cycloadditions, and oxidative coupling. Additionally, (R)-5-Oxohexane-3-ol has been used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and natural products, highlighting its importance in drug discovery and development.

properties

CAS RN

106353-47-3

Product Name

(R)-5-Oxohexane-3-ol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(4R)-4-hydroxyhexan-2-one

InChI

InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

ODWYTDVNWFBCLV-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CC(=O)C)O

SMILES

CCC(CC(=O)C)O

Canonical SMILES

CCC(CC(=O)C)O

synonyms

2-Hexanone, 4-hydroxy-, (4R)- (9CI)

Origin of Product

United States

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